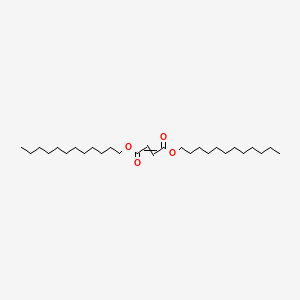![molecular formula C15H12FN3S B14107409 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14107409.png)
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione is a chemical compound with the molecular formula C15H11FN2S This compound is known for its unique structure, which includes a quinazoline core substituted with a fluorophenyl group and a thione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione typically involves the reaction of 4-fluorobenzylamine with 2-mercaptoquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine group.
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione: Shares structural similarities with other quinazoline derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C15H12FN3S |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H12FN3S/c16-11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
InChI 键 |
CHWSEMMNBNNBCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107333.png)

![3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107342.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14107347.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14107350.png)
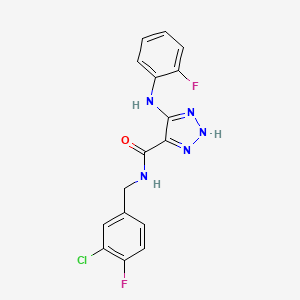
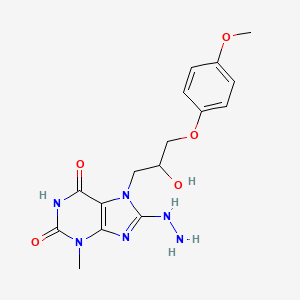
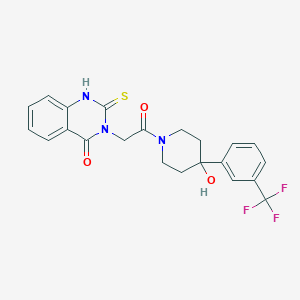
![3-((2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14107376.png)
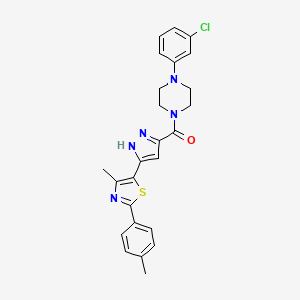
![1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107385.png)
![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107386.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107392.png)
